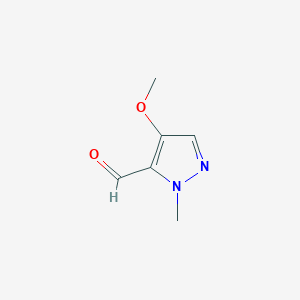

4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde

Overview

Description

“4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1601749-90-9 . It has a molecular weight of 140.14 . The compound is a powder in its physical form .

Molecular Structure Analysis

The molecular structure of “4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde” consists of a pyrazole ring with a methoxy group at the 4th position and a methyl group at the 1st position . The InChI Code for this compound is 1S/C6H8N2O2/c1-8-5 (4-9)6 (10-2)3-7-8/h3-4H,1-2H3 .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde”. Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 274.4±20.0 °C at 760 mmHg . The compound has a molar refractivity of 36.5±0.5 cm^3 .Scientific Research Applications

Antibacterial Applications

Pyrazole derivatives have been noted for their antibacterial properties. They can be synthesized into compounds that target specific bacterial strains, potentially offering new avenues for antibiotic drug development .

Anti-inflammatory and Analgesic Applications

These compounds also exhibit anti-inflammatory and analgesic effects, making them candidates for the development of new pain relief medications .

Anticancer Applications

Significant anticancer potential has been observed in pyrazole derivatives. They can induce apoptosis in cancer cells and inhibit cell cycle progression, which is crucial for cancer treatment strategies .

Anticonvulsant Applications

The anticonvulsant properties of pyrazole compounds suggest their use in treating seizure disorders, contributing to the field of neuropharmacology .

Anthelmintic Applications

Pyrazole derivatives could be used to develop treatments against parasitic worms, aiding in the control of helminth infections .

Antioxidant Applications

These compounds have shown antioxidant properties, which are important in combating oxidative stress and may have implications in diseases where oxidative damage is a factor .

Herbicidal Applications

The herbicidal properties of pyrazoles can be harnessed for agricultural use, providing a chemical basis for new types of herbicides .

Drug Discovery and Design

Pyrazole is a significant component in drug discovery due to its potent pharmacological profile. It serves as a crucial pharmacophore in the development of various drugs, including vasodilators and antidepressants .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for “4-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name |

4-methoxy-2-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-5(4-9)6(10-2)3-7-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZWYVFASHANJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1434883.png)

![N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide](/img/structure/B1434885.png)

![1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone](/img/structure/B1434887.png)

![4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B1434888.png)

![methyl 6a-(morpholin-4-yl)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,2]oxazole-3-carboxylate](/img/structure/B1434890.png)

![Methyl 2-[(2-methoxy-3,4-dioxocyclobut-1-en-1-yl)amino]thiophene-3-carboxylate](/img/structure/B1434897.png)

![2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1434898.png)

![1-{2-[(2-Chlorobenzyl)thio]ethyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1434900.png)

![2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1434903.png)